Diethyl D-(-)-tartrate

Description

Properties

IUPAC Name |

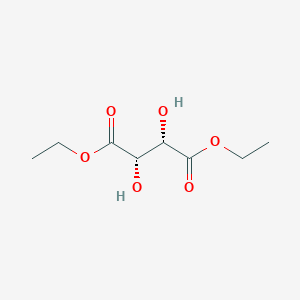

diethyl (2S,3S)-2,3-dihydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O6/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6,9-10H,3-4H2,1-2H3/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSAVZVORKRDODB-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C(=O)OCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]([C@@H](C(=O)OCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058689, DTXSID801021118 | |

| Record name | (-)-Diethyl-D-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Diethyl tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57968-71-5, 13811-71-7 | |

| Record name | rel-1,4-Diethyl (2R,3R)-2,3-dihydroxybutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57968-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Diethyl tartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13811-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl (S-(R*,R*))-tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013811717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Diethyl-D-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Diethyl tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl [S-(R*,R*)]-tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Diethyl D-(-)-tartrate: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl D-(-)-tartrate, a diester of D-tartaric acid, is a pivotal chiral building block in modern organic synthesis. Its unique stereochemistry and versatile chemical handles make it an invaluable tool in the asymmetric synthesis of a wide array of pharmaceuticals and other biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of this compound, with a focus on its role in asymmetric catalysis. Detailed experimental protocols for its synthesis, purification, and analysis are presented to facilitate its practical application in a laboratory setting.

Chemical Properties and Structure

This compound is a colorless to light yellow, viscous liquid at room temperature.[1][2] Its chemical structure is characterized by a C2 symmetry axis, with two stereogenic centers at the C2 and C3 positions, both in the (S) configuration. This specific stereochemistry is the foundation of its utility in enantioselective reactions.

Chemical Structure

The IUPAC name for this compound is diethyl (2S,3S)-2,3-dihydroxybutanedioate.[3][4]

Molecular Formula: C₈H₁₄O₆[1][5][6]

Molecular Weight: 206.19 g/mol [1][5][7]

The structure of this compound is depicted below:

Caption: 2D and 3D representations of the this compound molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

| Property | Value | References |

| CAS Number | 13811-71-7 | [1][5][8] |

| Appearance | Colorless or light yellow transparent liquid | [1] |

| Melting Point | 17 °C | [1][9] |

| Boiling Point | 280 °C | [1][9] |

| 162 °C at 19 mmHg | [10] | |

| Density | 1.19-1.21 g/cm³ | [1] |

| 1.205 g/mL at 20 °C | [10] | |

| Solubility | Low solubility in water; miscible in oil and alcohol.[9][11] | [2][9][11] |

| Optical Rotation | [α]D²⁰ = -25 to -27º (c=1 in H₂O) | [1] |

| [α]D²³ = -8.5° (neat) | [10] | |

| Refractive Index | n20/D 1.446 | [10] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from D-(-)-tartaric acid and ethanol (B145695) using an acid catalyst.

Materials:

-

D-(-)-tartaric acid

-

Absolute ethanol

-

Concentrated sulfuric acid (or other suitable acid catalyst like p-toluenesulfonic acid)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a round-bottom flask, add D-(-)-tartaric acid and an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

-

Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification by Vacuum Distillation

The crude this compound can be purified by vacuum distillation to obtain a high-purity product.

Equipment:

-

Distillation flask

-

Short path distillation head with a condenser and receiving flask

-

Vacuum pump

-

Heating mantle

-

Thermometer

Procedure:

-

Assemble the vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.

-

Transfer the crude this compound to the distillation flask. Add a magnetic stir bar or boiling chips.

-

Begin stirring and gradually apply vacuum to the system.

-

Once a stable vacuum is achieved, slowly heat the distillation flask using a heating mantle.

-

Collect the fraction that distills at the appropriate temperature and pressure (e.g., ~130 °C at 8 mmHg).

-

Discontinue heating and allow the apparatus to cool to room temperature before releasing the vacuum.

Analytical Method: Chiral Gas Chromatography (GC) for Enantiomeric Purity

The enantiomeric purity of this compound can be determined using chiral gas chromatography.

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID)

-

Chiral capillary column (e.g., a cyclodextrin-based column such as Rt-βDEXsm)

Typical GC Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness chiral capillary column.

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 250 °C.

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 120 °C), hold for 1 minute, then ramp at a rate of 5 °C/min to a final temperature of 200 °C, and hold for 5 minutes. (Note: This is a representative program and may require optimization).

-

Sample Preparation: Dilute a small amount of the this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) before injection.

The enantiomers will be separated on the chiral column, and the enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.

Applications in Asymmetric Synthesis

This compound is a cornerstone of asymmetric synthesis, primarily utilized as a chiral auxiliary, ligand, or starting material for the synthesis of complex chiral molecules.[1]

The Sharpless Asymmetric Epoxidation

One of the most significant applications of this compound is in the Sharpless asymmetric epoxidation of allylic alcohols. This reaction provides a highly enantioselective method to produce chiral epoxides, which are versatile intermediates in organic synthesis.

In this reaction, this compound is used as a chiral ligand in combination with titanium(IV) isopropoxide to form a chiral catalyst. This catalyst directs the delivery of an oxygen atom from an oxidant, typically tert-butyl hydroperoxide (TBHP), to one face of the double bond of an allylic alcohol, resulting in the formation of a specific enantiomer of the corresponding epoxy alcohol with high enantiomeric excess.

The stereochemical outcome of the epoxidation is predictable. When using this compound, the oxygen atom is delivered from the top face of the allylic alcohol when it is drawn in a specific orientation. Conversely, using its enantiomer, Diethyl L-(+)-tartrate, delivers the oxygen from the bottom face.

Caption: Logical workflow of the Sharpless Asymmetric Epoxidation.

Chiral Building Block for Pharmaceuticals

This compound serves as a versatile starting material for the synthesis of a variety of pharmaceuticals and biologically active natural products.[6] Its two stereocenters and functional groups (hydroxyls and esters) can be manipulated to construct complex chiral molecules with high stereochemical control. Examples of its application include the synthesis of anti-inflammatory agents, antibiotics, and other therapeutic agents.[1]

Conclusion

This compound is a chemical of paramount importance in the field of asymmetric synthesis. Its well-defined stereochemistry and reactivity have made it an indispensable tool for researchers and professionals in the pharmaceutical and chemical industries. The methodologies and applications outlined in this guide highlight its central role in the creation of enantiomerically pure compounds, driving innovation in drug discovery and development. A thorough understanding of its properties and reaction mechanisms, such as the Sharpless asymmetric epoxidation, is crucial for leveraging its full potential in the synthesis of complex molecular architectures.

References

- 1. Page loading... [guidechem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. gcms.cz [gcms.cz]

- 5. azom.com [azom.com]

- 6. Chiral stationary phases and applications in gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Diethyl tartrate - Wikipedia [en.wikipedia.org]

- 9. cuir2.car.chula.ac.th [cuir2.car.chula.ac.th]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. (+)-Diethyl L-tartrate [webbook.nist.gov]

Technical Guide: Physical Properties of Diethyl D-(-)-tartrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl D-(-)-tartrate, a diester of D-tartaric acid, is a crucial chiral building block in asymmetric synthesis. Its stereospecific nature makes it an invaluable reagent in the pharmaceutical and fine chemical industries for the synthesis of enantiomerically pure molecules. A thorough understanding of its physical properties is paramount for its effective use in research and development, particularly in process design, purification, and formulation. This technical guide provides a comprehensive overview of the key physical properties of this compound, complete with detailed experimental protocols for their determination.

Data Presentation: Physical Properties of this compound

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Units | Conditions |

| Molecular Formula | C₈H₁₄O₆ | - | - |

| Molecular Weight | 206.19 | g/mol | - |

| CAS Number | 13811-71-7 | - | - |

| Appearance | Colorless to light yellow, clear liquid | - | Ambient |

| Melting Point | 17 | °C | - |

| Boiling Point | 280 | °C | Atmospheric Pressure |

| 162 | °C | 19 mmHg | |

| 130 | °C | 8 mmHg | |

| 126-127 | °C | 2 Torr | |

| Density | 1.205 | g/mL | at 20 °C |

| 1.204 | g/mL | at 25 °C | |

| 1.19-1.21 | g/cm³ | - | |

| Refractive Index | 1.446 | - | at 20 °C (D-line) |

| 1.443-1.449 | - | - | |

| Specific Optical Rotation | [α]²³/D -8.5° | degrees | neat |

| [α]²⁰/D -25° to -27° | degrees | c=1 in H₂O | |

| Solubility | Slightly soluble to insoluble | - | Water |

| Miscible | - | Alcohol, Oil | |

| Flash Point | 93 | °C | Closed cup |

| Vapor Pressure | 0.000467 | mmHg | at 25°C |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a chemical compound like this compound.

Melting Point Determination (Capillary Method)

The melting point is determined as a range, from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample is liquid.[1][2]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[1]

-

Capillary tubes (sealed at one end)

-

Sample of this compound (in solid form, which may require cooling)

Procedure:

-

Sample Preparation: A small amount of the solidified this compound is finely powdered.[3]

-

Loading the Capillary Tube: The open end of a capillary tube is tapped into the powdered sample to collect a small amount. The tube is then inverted and tapped gently to pack the sample into the sealed end, to a height of 2-3 mm.[4]

-

Measurement:

-

The capillary tube is placed in the heating block of the melting point apparatus.[1]

-

A rapid heating rate is initially used to determine an approximate melting range.[2]

-

The apparatus is allowed to cool, and a second, fresh sample is prepared.

-

The sample is then heated slowly, at a rate of approximately 1-2 °C per minute, starting from a temperature about 20°C below the approximate melting point.[4]

-

The temperature at which the first visible drop of liquid forms is recorded as the beginning of the melting range.

-

The temperature at which the last solid crystal melts is recorded as the end of the melting range.[1]

-

Boiling Point Determination (Distillation Method)

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[5]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Setup: A small volume (e.g., 5 mL) of this compound and a few boiling chips are placed in the distillation flask.[5] The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm of the distillation flask to ensure it measures the temperature of the vapor that is distilling.

-

Heating: The flask is gently heated.

-

Measurement: The temperature is monitored as the liquid begins to boil and the vapor rises. The temperature will stabilize as the vapor condenses in the condenser. This stable temperature is recorded as the boiling point.[6]

-

Pressure Correction: The atmospheric pressure at the time of the experiment should be recorded, as the boiling point is pressure-dependent.

Specific Optical Rotation Measurement (Polarimetry)

Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light.[7]

Apparatus:

-

Polarimeter

-

Polarimeter cell (e.g., 100 mm path length)

-

Sodium lamp (D-line, 589 nm) or other specified light source

-

Volumetric flask and syringe

Procedure:

-

Zeroing the Instrument: The polarimeter is calibrated by filling the polarimeter cell with a blank solvent (e.g., water, if measuring a solution) and setting the reading to zero.[8]

-

Sample Preparation:

-

For a neat measurement, the liquid this compound is carefully introduced into the polarimeter cell, ensuring no air bubbles are present.

-

For a solution, a precise concentration of this compound is prepared by dissolving a known mass of the compound in a specific volume of a suitable solvent (e.g., 1 g in 100 mL of water).[9]

-

-

Measurement: The sample cell is placed in the polarimeter. The angle of rotation is observed and recorded. Multiple readings are taken and averaged for accuracy.[8]

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the solution in g/mL (or the density in g/mL for a neat liquid).

-

Density Determination

Density is the mass per unit volume of a substance.[10]

Apparatus:

-

Pycnometer or a graduated cylinder

-

Analytical balance

Procedure:

-

The mass of a clean, dry pycnometer (or graduated cylinder) is accurately measured.[11]

-

The pycnometer is filled with this compound, ensuring the temperature is controlled (e.g., at 20°C).

-

The filled pycnometer is weighed to determine the mass of the liquid.[11]

-

The mass of the liquid is divided by the known volume of the pycnometer to calculate the density.[12]

Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Apparatus:

-

Abbe refractometer[13]

-

Constant temperature water bath

Procedure:

-

Calibration: The refractometer is calibrated using a standard substance with a known refractive index, such as distilled water.[9]

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.[9]

-

Measurement: The prism is closed, and the temperature is allowed to equilibrate (e.g., to 20°C). The instrument is adjusted until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece. The refractive index is then read from the scale.[13]

Solubility Determination

Solubility is assessed by observing the dissolution of a solute in a solvent.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rod

-

Graduated pipettes

Procedure:

-

A small, measured amount of this compound (e.g., 0.1 g or 0.2 mL) is placed in a test tube.[14]

-

A specific volume of the solvent (e.g., 3 mL of water) is added in portions.[14]

-

The mixture is agitated vigorously.

-

The solution is observed to determine if the compound has dissolved completely, is partially soluble, or is insoluble. The test is repeated with other solvents like ethanol (B145695) and various oils.

Visualization

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a chemical substance.

Caption: Workflow for Physical Property Characterization.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. westlab.com [westlab.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 8. digicollections.net [digicollections.net]

- 9. homework.study.com [homework.study.com]

- 10. chem.tamu.edu [chem.tamu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. homesciencetools.com [homesciencetools.com]

- 13. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Synthesis of Diethyl D-(-)-tartrate from D-tartaric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethyl D-(-)-tartrate from D-tartaric acid, a critical chiral building block in the pharmaceutical and fine chemical industries. This document details the prevalent synthetic methodologies, with a focus on the Fischer-Speier esterification, and presents quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflow.

Introduction

This compound, a diester of D-tartaric acid, is a versatile chiral molecule widely employed in asymmetric synthesis.[1] Its significance lies in its role as a chiral auxiliary and a precursor for various chiral ligands and catalysts, which are instrumental in the stereoselective synthesis of complex active pharmaceutical ingredients (APIs).[1] The ability to produce high-purity this compound is, therefore, of paramount importance in drug development and manufacturing. This guide explores the common synthetic routes from D-tartaric acid, providing a comparative analysis of different catalytic systems to aid researchers in selecting the most suitable method for their specific needs.

Core Synthesis Methodology: Fischer-Speier Esterification

The most common and economically viable method for the synthesis of this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of D-tartaric acid with an excess of ethanol (B145695). The reaction is reversible, and to drive the equilibrium towards the formation of the ester, water, a byproduct of the reaction, is typically removed, or a large excess of the alcohol is used.

The general reaction is as follows:

HOOC-CH(OH)-CH(OH)-COOH + 2 CH₃CH₂OH ⇌ CH₃CH₂OOC-CH(OH)-CH(OH)-COOCH₂CH₃ + 2 H₂O

Several acid catalysts can be employed to facilitate this transformation, each with its own advantages and disadvantages in terms of reaction rate, yield, and environmental impact.

Comparative Analysis of Catalytic Systems

The choice of catalyst is a critical parameter in the synthesis of this compound. The following table summarizes the performance of various catalysts based on available literature.

| Catalyst | Reagents & Conditions | Yield | Purity | Reference |

| Sulfuric Acid (H₂SO₄) | D-tartaric acid, absolute ethanol, concentrated H₂SO₄, reflux for 10 hours. | 90% | >98% (TLC) | [2] |

| Thionyl Chloride (SOCl₂) | D-tartaric acid, anhydrous ethanol, thionyl chloride added at 0-30°C, then heated to 30-60°C for 1-5 hours. | >95% | >99.0% | [3] |

| Boric Acid (H₃BO₃) | D-tartaric acid, dry ethanol, boric acid, stirred at room temperature for 18 hours. | High (not specified) | High (not specified) | [4] |

| Ion-Exchange Resin (Amberlyst 15) | D-tartaric acid, dry ethanol, Amberlyst 15, reflux for 48 hours. | 76% | 98.4% (GC) | |

| p-Toluenesulfonic acid (p-TsOH) | D-tartaric acid, benzyl (B1604629) alcohol, p-TsOH, reflux with Dean-Stark trap for 20 hours. (Note: Benzyl alcohol used in this example) | 57% | Not specified | [5] |

Note: The reaction conditions and reported yields can vary based on the scale of the reaction and the specific purification methods employed.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound using different catalytic systems.

Method 1: Sulfuric Acid Catalysis

This protocol is adapted from a procedure for the esterification of D-tartaric acid.[2]

Materials:

-

D-tartaric acid (2.38 mmol)

-

Absolute ethanol (4 mL)

-

Concentrated sulfuric acid (40 µL)

-

28% Ammonium (B1175870) hydroxide (B78521) solution

-

Hexane

-

Ethyl acetate (B1210297) (EtOAc)

Procedure:

-

A mixture of D-tartaric acid and concentrated sulfuric acid in absolute ethanol is heated at reflux for 10 hours.

-

The reaction mixture is cooled to room temperature.

-

Aqueous 28% ammonium hydroxide solution (200 µL) is added, and the mixture is stirred for an additional 30 minutes.

-

The resulting white precipitate is filtered off.

-

The filtrate is evaporated to dryness to yield an oil.

Purification:

-

The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/EtOAc (1/1) eluent.

Method 2: Thionyl Chloride Catalysis

This method offers high yields and purity.[3]

Materials:

-

L-(+)-tartaric acid (used in the patent, but applicable to D-(-)-tartaric acid)

-

Anhydrous ethanol

-

Thionyl chloride

-

Sodium bicarbonate or sodium carbonate

Procedure:

-

Add L-(+)-tartaric acid to anhydrous ethanol in a reaction vessel.

-

Add thionyl chloride dropwise at a temperature of 0-30°C over 1-3 hours.

-

After the addition is complete, warm the reaction mixture to 30-60°C and maintain for 1-5 hours.

-

After the reaction is complete, remove the ethanol by vacuum distillation to obtain the crude product.

-

To the crude product, add a catalyst such as sodium bicarbonate or sodium carbonate and stir at 20-50°C for 1-3 hours to neutralize any remaining acid and react with byproducts.

-

Filter the mixture to obtain the final product.

Method 3: Ion-Exchange Resin (Amberlyst 15) Catalysis

This method utilizes a solid acid catalyst, which simplifies catalyst removal.

Materials:

-

L-(+)-tartaric acid (100 mmol)

-

Dry ethanol (1.25 mol)

-

Amberlyst 15 (1.0 g)

Procedure:

-

In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine Amberlyst 15, dry ethanol, and L-(+)-tartaric acid.

-

Heat the mixture under reflux with slow stirring for 48 hours.

-

Cool the reaction mixture in an ice bath to allow the Amberlyst 15 to settle.

-

Filter the solution to remove the catalyst.

-

Evaporate the excess ethanol using a rotary evaporator.

Purification:

-

The crude product is purified by fractional distillation under high vacuum (e.g., 95-98 °C at 2·10⁻¹ hPa).

Visualization of the Synthetic Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound via Fischer-Speier esterification.

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Conclusion

The synthesis of this compound from D-tartaric acid is a well-established process, with the Fischer-Speier esterification being the most prominent method. The choice of acid catalyst significantly influences the reaction's efficiency, yield, and environmental footprint. While traditional mineral acids like sulfuric acid provide high yields, heterogeneous catalysts such as ion-exchange resins offer easier separation and recyclability. For high purity and yield, methods employing thionyl chloride are also effective. This guide provides researchers and drug development professionals with a solid foundation for selecting and implementing the most appropriate synthetic strategy for their specific requirements, ensuring the production of high-quality chiral intermediates for pharmaceutical applications.

References

The Core Mechanism of Diethyl D-(-)-tartrate in Chiral Induction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of asymmetric synthesis, the ability to control the stereochemical outcome of a reaction is paramount. Chiral auxiliaries and catalysts that can effectively induce chirality are invaluable tools in the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. Among these, Diethyl D-(-)-tartrate (D-DET) has established itself as a cornerstone of stereoselective transformations, most notably in the Sharpless-Katsuki asymmetric epoxidation of allylic alcohols. This technical guide provides an in-depth exploration of the mechanism through which D-DET imparts chirality, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular interactions.

The Sharpless-Katsuki Asymmetric Epoxidation: A Paradigm of Chiral Induction

The Sharpless asymmetric epoxidation is a highly reliable and enantioselective method for the conversion of primary and secondary allylic alcohols to 2,3-epoxyalcohols.[1][2] The reaction utilizes a catalytic system composed of titanium tetraisopropoxide (Ti(OiPr)₄), tert-butyl hydroperoxide (TBHP) as the oxidant, and a chiral diethyl tartrate diester, in this case, this compound.[2] The remarkable success of this reaction lies in its predictability, high enantioselectivity (often >90% ee), and the synthetic versatility of the resulting chiral epoxides.[3]

The core of the chiral induction lies in the formation of a chiral titanium-tartrate complex in situ. This complex acts as a chiral scaffold, directing the delivery of the oxidant to one face of the allylic alcohol's double bond.

The Active Catalyst: A Dimeric Titanium-Tartrate Complex

The active catalytic species in the Sharpless epoxidation is a dimeric complex with C₂ symmetry, formulated as [Ti₂(D-DET)₂(OiPr)₄].[4] This dimer is formed through the rapid exchange of isopropoxide ligands on the titanium center with the hydroxyl groups of two D-DET molecules.[2] The resulting structure features two titanium atoms bridged by the tartrate ligands. This rigid, chiral environment is crucial for achieving high levels of stereocontrol.

The formation of this active catalyst can be visualized as a series of ligand exchange steps.

The Mechanism of Chiral Induction: The Transition State Model

The enantioselectivity of the Sharpless epoxidation is determined in the transition state of the oxygen transfer from the peroxide to the allylic alcohol. The dimeric titanium-D-DET complex creates a well-defined chiral pocket. The allylic alcohol coordinates to one of the titanium centers, displacing an isopropoxide ligand. Subsequently, tert-butyl hydroperoxide coordinates to the same titanium atom.

The key to chiral recognition is the specific orientation of the allylic alcohol within this chiral environment. The D-(-)-tartrate ligand directs the approach of the allylic alcohol in such a way that one of the two prochiral faces of the double bond is preferentially exposed to the coordinated peroxide. For D-(-)-DET, the oxygen atom is delivered to the si face of the allylic alcohol when viewed with the hydroxyl group in the lower right quadrant.

Computational studies, specifically Density Functional Theory (DFT) calculations, have provided significant insights into the geometry of the transition state.[5][6][7] These studies support a model where the allylic alcohol, the titanium center, the D-DET ligand, and the peroxide are held in a rigid arrangement that minimizes steric interactions for one enantiomeric product while maximizing them for the other. The ester carbonyl groups of the D-DET ligand are thought to play a crucial role in orienting the substrate through non-bonding interactions.

The following diagram illustrates the simplified catalytic cycle and the key interactions in the transition state.

Quantitative Data: Enantioselectivity and Yields

The Sharpless asymmetric epoxidation using D-(-)-DET consistently delivers high enantiomeric excess (ee) and good to excellent yields for a wide range of allylic alcohols. The following table summarizes representative data for the epoxidation of various substrates.

| Allylic Alcohol Substrate | Product | Yield (%) | ee (%) [D-(-)-DET] |

| Geraniol | (2R,3R)-2,3-Epoxygeraniol | ~80 | >95 |

| trans-2-Hexen-1-ol | (2R,3R)-2,3-Epoxy-1-hexanol | 87 | 95 |

| Cinnamyl alcohol | (2R,3R)-3-Phenyl-2,3-epoxy-1-propanol | 77 | 96 |

| Allyl alcohol | (R)-Glycidol | 50-60 | 90 |

| (Z)-3-Methyl-2-penten-1-ol | (2R,3S)-2,3-Epoxy-3-methyl-1-pentanol | 75 | 85 |

| 1-Cyclohexenylmethanol | (1S,6R)-1,2-Epoxycyclohexylmethanol | 88 | >98 |

Data compiled from various sources, including references[8][9][10]. Yields and ee% can vary depending on specific reaction conditions.

Experimental Protocols

General Procedure for the Sharpless Asymmetric Epoxidation

The following is a representative experimental protocol for the catalytic Sharpless asymmetric epoxidation.

Materials:

-

Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

This compound (D-DET)

-

Allylic alcohol

-

tert-Butyl hydroperoxide (TBHP, anhydrous solution in toluene (B28343) or decane)

-

Powdered 3Å or 4Å molecular sieves (activated)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with powdered 3Å molecular sieves.

-

Anhydrous dichloromethane is added, and the suspension is cooled to -20 °C with stirring.

-

This compound is added, followed by the dropwise addition of titanium(IV) isopropoxide. The mixture is stirred for 30 minutes at -20 °C.

-

The allylic alcohol is then added to the reaction mixture.

-

Anhydrous tert-butyl hydroperoxide is added dropwise via syringe over a period of 1-2 hours, maintaining the internal temperature at -20 °C.

-

The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a 10% aqueous solution of tartaric acid or a saturated aqueous solution of ferrous sulfate.

-

The mixture is allowed to warm to room temperature and stirred for at least 1 hour.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel.

Note: The stoichiometry of the catalyst components can be varied. For a truly catalytic process, 5-10 mol% of the titanium/tartrate complex is typically used. The use of molecular sieves is crucial to remove any traces of water, which can deactivate the catalyst.[11]

Kinetic Resolution of Secondary Allylic Alcohols

The Sharpless epoxidation can also be effectively used for the kinetic resolution of racemic secondary allylic alcohols. In this process, one enantiomer of the racemic alcohol reacts significantly faster than the other, leading to the formation of an enantioenriched epoxy alcohol and the recovery of the unreacted, enantioenriched allylic alcohol.[12] The efficiency of the kinetic resolution is dependent on the relative rates of epoxidation of the two enantiomers.

Conclusion

This compound plays a pivotal role in asymmetric synthesis, primarily through its application in the Sharpless-Katsuki epoxidation. The formation of a rigid, chiral dimeric titanium-tartrate complex is the cornerstone of its ability to induce high levels of enantioselectivity. This complex creates a well-defined chiral environment that directs the stereochemical course of the oxygen transfer from the peroxide to the allylic alcohol. The predictability and high efficiency of this system have made it an indispensable tool for the synthesis of complex, chiral molecules in both academic and industrial settings. The detailed understanding of its mechanism continues to inspire the development of new and improved asymmetric catalytic systems.

References

- 1. Sharpless Epoxidation [organic-chemistry.org]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation | MDPI [mdpi.com]

- 4. chemtube3d.com [chemtube3d.com]

- 5. Mechanism of the Sharpless Epoxidation Reaction: A DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 7. researchgate.net [researchgate.net]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. odinity.com [odinity.com]

- 10. The provided image displays an example of the Sharpless asymmetric epoxid.. [askfilo.com]

- 11. Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE) | Chem-Station Int. Ed. [en.chem-station.com]

- 12. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

The Stereochemistry of Diethyl Tartrate: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Diethyl tartrate, the diethyl ester of tartaric acid, is a pivotal chiral building block in modern organic synthesis. Its stereoisomers, particularly the enantiomeric D-(-)- and L-(+)-forms, are extensively utilized as chiral auxiliaries, ligands in asymmetric catalysis, and starting materials for the synthesis of a wide array of complex, biologically active molecules. This technical guide provides a comprehensive overview of the stereochemistry, physicochemical properties, synthesis, and spectroscopic characteristics of Diethyl D-(-)-tartrate and its corresponding enantiomer and diastereomer.

Stereochemistry of Diethyl Tartrate

Diethyl tartrate possesses two chiral centers, giving rise to three stereoisomers: two enantiomers, this compound and Diethyl L-(+)-tartrate, and a meso-diastereomer, Diethyl meso-tartrate (B1217512). The enantiomers are non-superimposable mirror images of each other and exhibit equal but opposite optical rotation. The meso form, due to an internal plane of symmetry, is achiral and thus optically inactive.

The stereochemical configurations are designated using the Cahn-Ingold-Prelog (CIP) priority rules. Diethyl L-(+)-tartrate has the (2R, 3R) configuration, while its enantiomer, this compound, has the (2S, 3S) configuration. The meso form possesses a (2R, 3S) or (2S, 3R) configuration.

Physicochemical Properties

The distinct stereochemistry of the diethyl tartrate isomers leads to differences in their physical properties, most notably their optical rotation. The following table summarizes key physicochemical data for the three stereoisomers.

| Property | This compound | Diethyl L-(+)-tartrate | Diethyl meso-tartrate |

| Configuration | (2S, 3S) | (2R, 3R) | (2R, 3S) |

| CAS Number | 13811-71-7[1] | 87-91-2[1] | 21066-72-8[1] |

| Molecular Formula | C₈H₁₄O₆ | C₈H₁₄O₆ | C₈H₁₄O₆ |

| Molecular Weight ( g/mol ) | 206.19 | 206.19 | 206.19 |

| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid | Liquid |

| Melting Point (°C) | 17[2] | 17[3] | 17[2] |

| Boiling Point (°C) | 280[2][3] | 280[3] | 280[2] |

| Density (g/mL at 20°C) | 1.205[3] | 1.204[3] | 1.204 (approx.) |

| Specific Rotation [α]D²⁰ | -25° to -27° (c=1 in H₂O) | +7.5° to +8.5° (neat)[4] | 0° (optically inactive) |

Experimental Protocols

Synthesis of Diethyl Tartrate via Fischer Esterification

The most common method for preparing diethyl tartrate is the Fischer esterification of tartaric acid with ethanol (B145695) in the presence of an acid catalyst.

Materials:

-

L-(+)-Tartaric acid

-

Absolute ethanol

-

Concentrated sulfuric acid (or Amberlyst 15 resin)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux, distillation, and extraction

Procedure:

-

A mixture of L-(+)-tartaric acid and a molar excess of absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

A catalytic amount of concentrated sulfuric acid is cautiously added to the mixture. Alternatively, a solid acid catalyst like Amberlyst 15 can be used for easier removal.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature. If a solid catalyst was used, it is removed by filtration.

-

The excess ethanol is removed under reduced pressure using a rotary evaporator.

-

The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield crude diethyl L-(+)-tartrate.

-

The crude product can be purified by vacuum distillation to obtain the pure ester.

Chiral Resolution of Racemic Diethyl Tartrate

While the direct synthesis from enantiomerically pure tartaric acid is the preferred method, a racemic mixture of diethyl tartrate can be resolved into its constituent enantiomers. This is typically achieved by forming diastereomeric derivatives with a chiral resolving agent.

Principle: The racemic mixture is reacted with an enantiomerically pure chiral resolving agent (e.g., a chiral amine or acid) to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the resolving agent is removed to yield the pure enantiomers of diethyl tartrate.

General Procedure:

-

The racemic diethyl tartrate is dissolved in a suitable solvent.

-

An equimolar amount of a chiral resolving agent (e.g., an enantiomerically pure amine) is added to the solution.

-

The mixture is allowed to crystallize. The less soluble diastereomeric salt will precipitate out of the solution.

-

The crystals are collected by filtration and can be further purified by recrystallization.

-

The purified diastereomeric salt is then treated with an acid or base to cleave the resolving agent, yielding the enantiomerically pure diethyl tartrate.

-

The other enantiomer can be recovered from the mother liquor from the initial crystallization.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of diethyl tartrate stereoisomers.

-

¹H NMR: The proton NMR spectrum of diethyl tartrate typically shows a triplet for the methyl protons (CH₃) of the ethyl group around 1.2-1.3 ppm and a quartet for the methylene (B1212753) protons (CH₂) of the ethyl group around 4.2-4.3 ppm. The methine protons (CH-OH) appear as a singlet or a complex multiplet in the region of 4.4-4.6 ppm. The hydroxyl protons (OH) are often observed as a broad singlet, and their chemical shift is concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester (around 170-172 ppm), the methine carbon bearing the hydroxyl group (around 72-73 ppm), the methylene carbon of the ethyl group (around 61-62 ppm), and the methyl carbon of the ethyl group (around 14 ppm). While the spectra of the enantiomers are identical, the spectrum of the meso form will show a different pattern due to its higher symmetry.

FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of diethyl tartrate will exhibit a broad absorption band in the region of 3500-3300 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. A strong absorption band around 1740 cm⁻¹ is characteristic of the C=O stretching of the ester group. The C-O stretching vibrations are observed in the 1300-1000 cm⁻¹ region.

Applications in Asymmetric Synthesis

This compound and its L-(+)-enantiomer are cornerstones of asymmetric synthesis, most notably in the Sharpless-Katsuki asymmetric epoxidation of allylic alcohols. In this reaction, a titanium tetraisopropoxide catalyst, in the presence of a chiral diethyl tartrate ligand, mediates the enantioselective transfer of an oxygen atom from a hydroperoxide to the double bond of an allylic alcohol. The choice of the D-(-) or L-(+) tartrate ligand dictates the stereochemical outcome of the epoxidation, allowing for the selective synthesis of either enantiomer of the resulting epoxy alcohol.

References

The Genesis of a Chiral Workhorse: An In-depth Guide to the Early Discovery and History of Diethyl D-(-)-tartrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl D-(-)-tartrate, a cornerstone of modern asymmetric synthesis, possesses a rich history intertwined with the very discovery of stereochemistry. This technical guide delves into the early scientific endeavors that led to the understanding and synthesis of this pivotal chiral molecule. From the foundational observations of optical activity in tartaric acid to the development of early esterification methods, we will explore the key milestones, experimental protocols, and fundamental properties that established this compound as an invaluable tool in chemical sciences.

The Dawn of Chirality: The Foundational Discoveries of Biot and Pasteur

The story of this compound begins not with the ester itself, but with its parent compound, tartaric acid. In the early 19th century, the French physicist Jean-Baptiste Biot laid the groundwork for stereochemistry by discovering the optical activity of certain organic molecules, including tartaric acid derived from wine lees.[1][2] Biot observed that a solution of tartaric acid could rotate the plane of polarized light, a phenomenon that hinted at an underlying three-dimensional structure of the molecules.[1][2]

However, it was the brilliant French chemist and microbiologist Louis Pasteur who, in 1848, provided the crucial breakthrough.[3] While studying the salts of tartaric acid, Pasteur made a remarkable observation: a supposedly pure sample of sodium ammonium (B1175870) tartrate crystallized into two distinct, mirror-image forms.[3] With the meticulous patience of a scientist and the keen eye of an artist, he manually separated the "right-handed" and "left-handed" crystals.[3] When dissolved, a solution of the "right-handed" crystals rotated polarized light in one direction, while the "left-handed" crystals rotated it in the opposite direction by an equal magnitude.[3] This seminal experiment demonstrated the existence of enantiomers—non-superimposable mirror-image molecules—and established the field of stereochemistry.[3]

This discovery was fundamental. It proved that molecular structure was not merely a matter of atomic connectivity but also of spatial arrangement. The concepts of dextrorotatory (+) and levorotatory (-) compounds emerged from this work, laying the essential theoretical foundation for the later synthesis and understanding of specific enantiomers like this compound.

The Esterification of Tartaric Acid: Early Synthetic Methods

While the exact date and discoverer of the first synthesis of this compound are not definitively documented in readily available historical records, the preparation of esters from carboxylic acids and alcohols was a well-established chemical transformation by the late 19th and early 20th centuries. The synthesis of diethyl tartrate would have been a logical extension of the extensive research on tartaric acid.

One of the early and common methods for esterification involved the use of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, to promote the reaction between tartaric acid and ethanol (B145695). An illustrative example of such a classic procedure is described in E. de Barry Barnett's 1912 book, "Preparation of Organic Compounds." This method, representative of the techniques of the era, highlights the direct esterification of tartaric acid.

Experimental Protocol: An Early 20th Century Synthesis of Diethyl Tartrate

The following protocol is adapted from early 20th-century methods and illustrates a typical laboratory-scale synthesis of diethyl tartrate.

Objective: To synthesize diethyl tartrate via the acid-catalyzed esterification of tartaric acid with ethanol.

Materials:

-

Finely powdered D-(-)-tartaric acid

-

Absolute ethanol

-

Dry hydrochloric acid gas

-

Ice

Procedure:

-

A quantity of finely powdered D-(-)-tartaric acid is placed in a flask and mixed with a slight excess of absolute ethanol.

-

The flask is thoroughly cooled in an ice bath.

-

A stream of dry hydrochloric acid gas is passed through the alcoholic suspension of tartaric acid until the solution is saturated.

-

The reaction mixture is allowed to stand for at least 24 hours.

-

The supernatant liquid is then decanted from any unreacted tartaric acid.

-

Air is blown through the solution to remove the majority of the dissolved hydrochloric acid.

-

The excess ethanol and water formed during the reaction are removed by distillation in vacuo from a water bath. The residue at this stage consists mainly of the monoethyl ester of tartaric acid.

-

The residue is redissolved in the same volume of absolute ethanol as used initially.

-

The solution is cooled and again saturated with dry hydrochloric acid gas.

-

After standing, the workup procedure (steps 5-7) is repeated.

-

The final residue is fractionally distilled under vacuum to yield pure diethyl tartrate.

Early Characterization and Physical Properties

The characterization of this compound in the early 20th century would have relied on the measurement of its fundamental physical properties. These constants were crucial for identifying the compound and assessing its purity.

| Property | Early Reported Value/Observation | Modern Value (for comparison) |

| Appearance | Colorless, viscous/oily liquid | Colorless liquid |

| Melting Point | Solidifies on standing, melts at 48°C (Note: This likely refers to the racemic or meso form, as the pure enantiomer has a lower melting point) | 17 °C |

| Boiling Point | 155 °C at 11 mmHg, 162 °C at 19 mmHg | 280 °C at 760 mmHg |

| Specific Optical Rotation ([α]D) | Levorotatory (-) | Approximately -7.5° to -9.5° (neat) |

| Solubility | Soluble in alcohol | Slightly soluble in water; soluble in ethanol, ether |

Note: Early measurements of physical constants could vary due to differences in purity and experimental apparatus.

The Enduring Legacy of this compound

The early work on tartaric acid and its derivatives, including this compound, was instrumental in shaping the field of organic chemistry. The ability to synthesize and isolate a specific enantiomer of a molecule opened the door to a deeper understanding of reaction mechanisms and the stereochemical requirements of biological systems. Today, this compound is a commercially available and widely used chiral building block in asymmetric synthesis. Its applications in the development of pharmaceuticals, agrochemicals, and other complex chiral molecules are a direct legacy of the pioneering work of 19th and early 20th-century chemists. The Sharpless asymmetric epoxidation, a Nobel Prize-winning reaction, famously employs diethyl tartrate as a chiral ligand, underscoring the profound and lasting impact of this seemingly simple molecule.

Conclusion

The journey of this compound from a derivative of a naturally occurring acid to a critical reagent in modern chemistry is a testament to the power of fundamental scientific inquiry. The initial observations of optical activity by Biot and the groundbreaking discovery of enantiomers by Pasteur set the stage for the synthesis and utilization of this and other chiral molecules. While the specific moment of its first synthesis may be lost to the annals of chemical history, the early methods developed for its preparation and the characterization of its properties were crucial steps in unlocking its vast potential. For today's researchers, the story of this compound serves as a reminder of the enduring importance of understanding the three-dimensional nature of molecules, a concept that continues to drive innovation in drug discovery and materials science.

References

The Cornerstone of Asymmetric Synthesis: A Technical Guide to Diethyl D-(-)-tartrate in Catalysis

For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is paramount. Diethyl D-(-)-tartrate (DET) has emerged as a cornerstone in asymmetric catalysis, most notably in the Sharpless asymmetric epoxidation, providing a reliable and efficient method for the synthesis of chiral molecules. This technical guide delves into the fundamental principles of this compound's role in asymmetric catalysis, offering a comprehensive overview of its mechanism, quantitative performance, and detailed experimental protocols.

This compound, a chiral diester of tartaric acid, serves as a versatile chiral ligand in a variety of transition metal-catalyzed reactions.[1] Its significance lies in its ability to create a chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction and leading to the preferential formation of one enantiomer over the other.[1] This stereocontrol is of utmost importance in the pharmaceutical industry, where the therapeutic activity of a drug is often associated with a single enantiomer.[1]

The Sharpless Asymmetric Epoxidation: A Paradigm of Enantioselective Catalysis

The most prominent application of this compound is in the Sharpless asymmetric epoxidation of primary and secondary allylic alcohols.[2] This reaction, for which K. Barry Sharpless was awarded the Nobel Prize in Chemistry in 2001, utilizes a catalyst system generated in situ from titanium (IV) isopropoxide and a chiral diethyl tartrate ligand to convert prochiral allylic alcohols into optically active 2,3-epoxyalcohols with a high degree of enantioselectivity.[3][4]

The core of this catalytic system is a dimeric titanium-tartrate complex. The mechanism commences with the displacement of isopropoxide ligands on the titanium tetra(isopropoxide) by the chiral diethyl tartrate.[5] This is followed by coordination of the oxidizing agent, typically tert-butyl hydroperoxide (TBHP), and the allylic alcohol substrate to the titanium center.[5] The chiral environment created by the this compound ligand dictates the facial selectivity of the oxygen transfer from the peroxide to the double bond of the allylic alcohol, resulting in a high enantiomeric excess (ee) of the corresponding epoxide.[5] The use of D-(-)-diethyl tartrate typically leads to the formation of the (2R,3R)-epoxy alcohol, while its enantiomer, L-(+)-diethyl tartrate, yields the (2S,3S)-epoxy alcohol.

Quantitative Performance of this compound in Sharpless Asymmetric Epoxidation

The Sharpless asymmetric epoxidation is renowned for its high yields and excellent enantioselectivities across a wide range of allylic alcohol substrates. The following tables summarize representative quantitative data for the epoxidation of various allylic alcohols using a catalyst system derived from titanium (IV) isopropoxide and this compound.

| Allylic Alcohol | Product | Yield (%) | ee (%) | Reference |

| Geraniol | (2R,3R)-2,3-Epoxygeraniol | 95 | >95 | [5] |

| (E)-2-Hexen-1-ol | (2R,3R)-2,3-Epoxyhexan-1-ol | 85 | 94 | [5] |

| Cinnamyl alcohol | (2R,3R)-2,3-Epoxy-3-phenylpropan-1-ol | 89 | >98 | [6] |

| (Z)-2-Octen-1-ol | (2S,3R)-2,3-Epoxyoctan-1-ol | 63 | >80 | [6] |

Experimental Protocols

A. Preparation of the Titanium-Diethyl D-(-)-tartrate Catalyst Complex (in situ)

This protocol describes the in-situ formation of the active catalyst for the Sharpless asymmetric epoxidation.

Materials:

-

Titanium (IV) isopropoxide [Ti(OiPr)₄]

-

This compound [(-)-DET]

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Powdered, activated 3Å or 4Å molecular sieves

-

Anhydrous tert-butyl hydroperoxide (TBHP) in a hydrocarbon solvent

-

Allylic alcohol substrate

-

Saturated aqueous solution of sodium sulfite (B76179) or dimethyl sulfide (B99878) (for quenching)

Procedure: [3]

-

To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add powdered, activated molecular sieves (approximately 0.5-1.0 g per 10 mmol of allylic alcohol).

-

Add anhydrous dichloromethane to the flask.

-

Cool the flask to -20 °C using a suitable cooling bath.

-

To the cooled and stirred suspension, add titanium (IV) isopropoxide (5-10 mol%) via syringe.

-

Subsequently, add this compound (6-12 mol%, typically a 1.2:1 ratio to the titanium isopropoxide) to the reaction mixture. The solution should turn from colorless to a pale yellow/orange color.

-

Stir the mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst complex.

B. General Procedure for Sharpless Asymmetric Epoxidation

Procedure: [3]

-

Dissolve the allylic alcohol (1 equivalent) in anhydrous dichloromethane and add it to the pre-formed catalyst mixture at -20 °C.

-

Add anhydrous tert-butyl hydroperoxide (1.5-2.0 equivalents) dropwise to the reaction mixture while maintaining the temperature at -20 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or dimethyl sulfide.

-

Allow the mixture to warm to room temperature and stir for at least one hour.

-

Filter the mixture through a pad of Celite®, washing the filter cake with dichloromethane.

-

Separate the organic layer from the aqueous layer in a separatory funnel.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting epoxy alcohol by flash chromatography.

Visualizing the Principles of Asymmetric Catalysis

The following diagrams, generated using the DOT language, illustrate the key aspects of this compound in asymmetric catalysis.

Conclusion

This compound has proven to be an indispensable tool in the field of asymmetric catalysis. Its central role in the Sharpless asymmetric epoxidation has provided chemists with a powerful and predictable method for the synthesis of enantiomerically enriched epoxy alcohols, which are valuable building blocks for a wide array of complex molecules, including pharmaceuticals and natural products.[4] The principles of stereochemical control, coupled with well-defined experimental protocols and a robust catalytic system, ensure that this compound will continue to be a key player in the advancement of asymmetric synthesis.

References

Diethyl D-(-)-tartrate as a C2-Symmetric Chiral Auxiliary: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of asymmetric synthesis, the quest for efficient and predictable methods to control stereochemistry is paramount. Chiral auxiliaries, temporary stereogenic units incorporated into a substrate to direct the stereochemical outcome of a reaction, are a cornerstone of modern synthetic strategy. Among these, diethyl D-(-)-tartrate (DET) has emerged as a highly versatile and widely utilized C2-symmetric chiral auxiliary. Its ready availability from the chiral pool, coupled with its predictable and powerful stereodirecting ability, has made it an indispensable tool in the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other complex molecular targets.[1][2]

This technical guide provides a comprehensive overview of the application of this compound as a C2-symmetric chiral auxiliary, with a focus on its role in the Sharpless asymmetric epoxidation and asymmetric cyclopropanation reactions. Detailed experimental protocols, quantitative data, and conceptual diagrams are presented to offer a thorough resource for researchers and professionals in the field of drug development and chemical synthesis.

The Principle of C2-Symmetry in Chiral Induction

The efficacy of this compound as a chiral auxiliary is rooted in its C2-symmetric structure. A molecule possesses C2 symmetry if it can be rotated by 180° around a central axis to yield a conformation indistinguishable from the original. This symmetry element significantly reduces the number of possible diastereomeric transition states in a chemical reaction, thereby enhancing the stereoselectivity. By creating a well-defined and rigid chiral environment around the reactive center, the C2-symmetric ligand dictates the facial selectivity of the approaching reagent, leading to the preferential formation of one enantiomer.

Sharpless Asymmetric Epoxidation

The Sharpless asymmetric epoxidation is a Nobel Prize-winning reaction that provides a reliable and highly enantioselective method for the conversion of primary and secondary allylic alcohols to 2,3-epoxyalcohols.[1] The reaction utilizes a catalytic system composed of titanium tetraisopropoxide, tert-butyl hydroperoxide (TBHP) as the oxidant, and a stoichiometric or catalytic amount of diethyl tartrate as the chiral ligand.

The choice of the diethyl tartrate enantiomer dictates the stereochemistry of the resulting epoxide, a predictable outcome that is a key advantage of this methodology. A widely used mnemonic allows for the prediction of the product's stereochemistry: with D-(-)-diethyl tartrate, the epoxidation occurs from the si face of the allylic alcohol when viewed with the hydroxyl group in the lower right quadrant, while L-(+)-diethyl tartrate directs epoxidation to the re face.

Quantitative Data for Sharpless Asymmetric Epoxidation

The following table summarizes the results of the Sharpless asymmetric epoxidation for a variety of allylic alcohol substrates using this compound.

| Allylic Alcohol Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Geraniol | (2S,3S)-2,3-Epoxygeraniol | 77 | >95 |

| (E)-2-Hexen-1-ol | (2S,3S)-2,3-Epoxy-1-hexanol | 80-81 | >95 |

| Cinnamyl alcohol | (2R,3R)-3-Phenyl-2,3-epoxy-1-propanol | 79 | >95 |

| (Z)-2-Buten-1-ol | (2S,3R)-2,3-Epoxy-1-butanol | 82 | >95 |

| 1-Cyclohexenylmethanol | (1S,6R)-1,2-Epoxy-1-cyclohexylmethanol | 80 | >95 |

Data compiled from various sources, including Organic Syntheses procedures.

Detailed Experimental Protocol: Sharpless Asymmetric Epoxidation of (E)-2-Hexen-1-ol

This procedure is adapted from Organic Syntheses, Coll. Vol. 8, p.276 (1993); Vol. 69, p.1 (1990).

Materials:

-

Titanium (IV) isopropoxide (99.9+%)

-

This compound

-

(E)-2-Hexen-1-ol

-

tert-Butyl hydroperoxide (TBHP), anhydrous in toluene (B28343) (e.g., 2.71 M)

-

Dichloromethane (B109758) (CH2Cl2), anhydrous

-

Molecular sieves, 4Å, powdered

-

Sodium hydroxide (B78521) (1 N)

-

Brine solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

A 500-mL, two-necked, round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet is charged with 150 mL of anhydrous dichloromethane and 10 g of powdered 4Å molecular sieves. The flask is cooled to -20 °C in a dry ice/acetone bath.

-

To the cooled and stirred suspension, add 6.13 g (6.0 mL, 29.7 mmol) of this compound, followed by the dropwise addition of 5.94 g (6.2 mL, 20.9 mmol) of titanium (IV) isopropoxide over 5 minutes. The mixture is stirred for 30 minutes at -20 °C.

-

A solution of 25.0 g (0.25 mol) of (E)-2-hexen-1-ol in 10 mL of dichloromethane is added to the reaction mixture.

-

Anhydrous tert-butyl hydroperoxide in toluene (184.5 mL of a 2.71 M solution, 0.50 mol) is added dropwise to the reaction mixture over 1 hour, maintaining the internal temperature below -15 °C.

-

The reaction is monitored by thin-layer chromatography (TLC). Upon completion (typically 2-4 hours), the reaction is quenched by the addition of 100 mL of 1 N sodium hydroxide solution.

-

The mixture is stirred vigorously for 1 hour at 0 °C, after which the layers are separated.

-

The aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation or column chromatography on silica (B1680970) gel to afford (2S,3S)-3-propyloxiranemethanol.

Asymmetric Cyclopropanation

This compound can also be employed as a chiral auxiliary in the asymmetric cyclopropanation of allylic alcohols, often in a modification of the Simmons-Smith reaction. In this reaction, a zinc carbenoid, typically formed from diethylzinc (B1219324) and diiodomethane (B129776), is the cyclopropanating agent. The presence of the chiral tartrate ligand in the reaction medium induces diastereoselectivity in the formation of the cyclopropane (B1198618) ring.

Quantitative Data for Asymmetric Cyclopropanation

The following table presents representative data for the asymmetric cyclopropanation of allylic alcohols using a this compound modified system.

| Allylic Alcohol Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |

| (E)-3-(Dimethylphenylsilyl)-2-propen-1-ol | (1R,2R)-2-(Dimethylphenylsilyl)cyclopropylmethanol | 69 | - | 63 |

| (E)-3-(Triethylsilyl)-2-propen-1-ol | (1R,2R)-2-(Triethylsilyl)cyclopropylmethanol | 72 | - | 92 |

| Cinnamyl alcohol | (1R,2R)-2-Phenylcyclopropylmethanol | 75 | 95:5 | 80 |

| (E)-2-Hepten-1-ol | (1R,2R)-2-Butylcyclopropylmethanol | 65 | - | 85 |

Data compiled from various sources. Diastereomeric and enantiomeric excesses are highly dependent on the specific reaction conditions and substrate.

Detailed Experimental Protocol: Asymmetric Cyclopropanation of (E)-3-(Triethylsilyl)-2-propen-1-ol

This procedure is a representative example based on methodologies described in the literature.

Materials:

-

(E)-3-(Triethylsilyl)-2-propen-1-ol

-

Diethylzinc (1.0 M solution in hexanes)

-

Diiodomethane

-

This compound

-

Dichloromethane (CH2Cl2), anhydrous

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Anhydrous sodium sulfate

Procedure:

-

A flame-dried, two-necked, round-bottomed flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel is charged with a solution of (E)-3-(triethylsilyl)-2-propen-1-ol (1.0 mmol) in 10 mL of anhydrous dichloromethane.

-

The solution is cooled to 0 °C, and diethylzinc (1.0 mL of a 1.0 M solution in hexanes, 1.0 mmol) is added dropwise. The mixture is stirred for 20 minutes at 0 °C.

-

This compound (1.0 mmol) is added to the reaction mixture, and stirring is continued for another 20 minutes at 0 °C.

-

A solution of diiodomethane (3.0 mmol) in 5 mL of dichloromethane is added dropwise to the reaction mixture via the dropping funnel over 30 minutes.

-

The reaction is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The mixture is allowed to warm to room temperature, and the layers are separated.

-

The aqueous layer is extracted with dichloromethane (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the corresponding optically active cyclopropylmethanol.

Logical Workflows and Relationships

General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary

The use of a chiral auxiliary in asymmetric synthesis follows a general and logical workflow, as depicted in the diagram below. This process involves the attachment of the auxiliary to the substrate, a diastereoselective reaction, and subsequent removal of the auxiliary to yield the enantiomerically enriched product.

Decision Workflow for Sharpless Asymmetric Epoxidation

The predictability of the Sharpless asymmetric epoxidation allows for a logical decision-making process to obtain the desired epoxide enantiomer. The following diagram illustrates this workflow.

Applications in Drug Development and Bioactive Molecule Synthesis

The enantiomerically pure 2,3-epoxyalcohols and cyclopropylmethanols obtained through reactions employing this compound as a chiral auxiliary are valuable building blocks in the synthesis of a wide array of pharmaceuticals and bioactive natural products.[3][4] The ability to introduce defined stereocenters early in a synthetic sequence is crucial for the efficient construction of complex molecules.

Examples of drug classes and bioactive molecules synthesized using methodologies that employ diethyl tartrate include:

-

Antibiotics: The synthesis of macrolide antibiotics often relies on the stereocontrolled formation of multiple chiral centers, for which the Sharpless epoxidation is a key tool.

-

Anti-inflammatory agents: Chiral intermediates derived from diethyl tartrate-mediated reactions are utilized in the synthesis of various anti-inflammatory drugs.

-

Beta-blockers: The synthesis of enantiomerically pure beta-blockers, where one enantiomer possesses the desired therapeutic activity, often involves asymmetric epoxidation.

-

Pheromones and other natural products: The stereospecific synthesis of insect pheromones and other complex natural products frequently employs the Sharpless epoxidation to establish key stereocenters.

Conclusion

This compound stands as a testament to the power of C2-symmetric chiral auxiliaries in modern asymmetric synthesis. Its successful application in the Sharpless asymmetric epoxidation and asymmetric cyclopropanation reactions has provided chemists with reliable and predictable methods for the synthesis of enantiomerically pure compounds. The accessibility, relatively low cost, and high efficiency of this compound ensure its continued prominence as a vital tool for researchers, scientists, and drug development professionals in their pursuit of complex and life-enhancing molecules.

References

Solubility Profile of Diethyl D-(-)-tartrate in Organic Solvents: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Diethyl D-(-)-tartrate in a range of common organic solvents. Due to its frequent application as a chiral auxiliary and building block in asymmetric synthesis, understanding its solubility is critical for reaction optimization, purification, and formulation development. This document compiles available qualitative solubility data and presents a generalized experimental protocol for quantitative solubility determination.

Introduction

This compound (CAS No: 13811-71-7) is the diethyl ester of D-(-)-tartaric acid. It is a colorless, viscous liquid at room temperature and is widely employed in synthetic organic chemistry, most notably in the Sharpless asymmetric epoxidation.[1] The efficiency and success of synthetic procedures involving this compound are intrinsically linked to its solubility in the chosen solvent system. This guide aims to provide a clear and concise summary of its solubility in various organic solvents and to detail a standard methodology for its quantitative determination.

Solubility Data

The solubility of this compound is influenced by the polarity and hydrogen-bonding capabilities of the solvent. While precise quantitative data from dedicated solubility studies are not widely published, a qualitative understanding can be derived from various chemical and safety data sources. The following table summarizes the known solubility characteristics of this compound in several common organic solvents.

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Solvent Family | Solvent | Qualitative Solubility | Reference(s) |

| Alcohols | Ethanol | Miscible | [2] |

| Methanol | Soluble | ||

| Ethers | Diethyl Ether | Soluble | [3] |

| Oils | Fixed Oils | Soluble | [3] |

| Halogenated | Chloroform | Slightly Soluble | |

| Aqueous | Water | Slightly soluble to insoluble | [2][4] |

Experimental Protocol for Solubility Determination

A precise quantitative determination of solubility is crucial for process development and optimization. The following section outlines a generalized experimental protocol based on the widely accepted gravimetric "shake-flask" method for determining the solubility of a liquid solute, such as this compound, in an organic solvent.[5]

Materials and Equipment

-